molecular formula C5H3BrN2S B7966568 5-Amino-4-bromothiophene-2-carbonitrile

5-Amino-4-bromothiophene-2-carbonitrile

Cat. No.: B7966568
M. Wt: 203.06 g/mol
InChI Key: NOOWTHASSZOARB-UHFFFAOYSA-N
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Description

5-Amino-4-bromothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group (-NH₂) at position 5, a bromine atom at position 4, and a carbonitrile (-CN) group at position 2. This trifunctional structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research. Its applications span agrochemical synthesis, ligand design for catalysis, and as a precursor for functionalized polymers. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino and nitrile groups facilitate further derivatization, such as cyclization or nucleophilic substitution .

Properties

IUPAC Name

5-amino-4-bromothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-4-1-3(2-7)9-5(4)8/h1H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOWTHASSZOARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromothiophene-2-carbonitrile typically involves the reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile . This one-pot synthesis method is efficient and scalable, making it suitable for both laboratory and industrial production.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromothiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Compounds with oxidized amino groups, such as nitro or hydroxylamine derivatives.

    Reduction Products: Reduced forms of the amino group, such as primary amines.

    Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Amino-4-bromothiophene-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-4-bromothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Structural Features Similarity Score Key Properties/Applications
3-Bromothiophene-2-carbonitrile 18791-98-5 Br at position 3, CN at 2 0.89 High reactivity in C-Br bond cleavage
5-Bromothiophene-2-carbonitrile 2160-62-5 Br at position 5, CN at 2 0.67 Suzuki coupling precursor
5-(Bromomethyl)thiophene-2-carbonitrile 134135-41-4 Br-CH₂ at position 5, CN at 2 0.78 Alkylation agent in polymer synthesis
4-Aminothiophene-2-carbonitrile 73781-74-5 NH₂ at position 4, CN at 2 0.62 Base for fluorescent dyes
5-Amino-3-phenyl-isothiazole-4-carbonitrile N/A Isothiazole ring, NH₂ at 5, CN at 4 N/A Antifungal activity
Key Observations:
  • Bromine Position : The bromine atom’s position (3, 4, or 5) significantly alters reactivity. For example, 3-Bromothiophene-2-carbonitrile (similarity 0.89) undergoes faster nucleophilic substitution than 5-bromo analogs due to reduced steric hindrance .
  • Amino Group Impact: The NH₂ group in 5-Amino-4-bromothiophene-2-carbonitrile enhances solubility in polar solvents (e.g., DMSO) compared to non-amino analogs like 5-Bromothiophene-2-carbonitrile. It also increases susceptibility to electrophilic aromatic substitution .
  • Ring System Differences: Replacing thiophene with isothiazole (as in 5-Amino-3-phenyl-isothiazole-4-carbonitrile) reduces aromatic stabilization, leading to higher reactivity in cycloaddition reactions .

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